Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-7(10)3-2-6-4-11-5-12(6)8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKOVNAGISCXDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=CN=CN21)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with chloroacetic acid under acidic conditions, followed by esterification with methanol . The reaction conditions often require a catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an aqueous or organic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of various substituted imidazo[1,5-a]pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate has shown promising antimicrobial properties. Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant strains (XDR-TB). The structure-activity relationship (SAR) studies have identified specific modifications that enhance efficacy against these pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM for various derivatives .
Anti-Cancer Properties
The compound has also been investigated for its anti-cancer potential. It serves as an intermediate in the synthesis of novel anti-cancer drugs. For instance, certain imidazo[1,2-a]pyridine derivatives have been reported to inhibit cancer cell proliferation in various models, including prostate and breast cancer cell lines . The mechanism of action often involves the induction of apoptosis and inhibition of tumor growth.
Materials Science Applications
Fluorescent Probes
Recent advancements have explored the use of this compound in developing fluorescent probes for pH monitoring. These probes are based on the carboxylic acid derivatives of imidazo compounds and demonstrate significant changes in fluorescence intensity with pH variations. Such applications are critical in biochemical assays and environmental monitoring .
Analytical Chemistry Applications
Synthesis and Characterization
The synthesis of this compound has been optimized to yield high-purity products efficiently. Various methods have been developed to synthesize this compound with minimal steps and high yields, facilitating its use in further chemical research . Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Case Studies
Mechanism of Action
The mechanism of action of Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate
- Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate
Uniqueness
Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound in drug discovery and development .
Biological Activity
Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
- Molecular Formula : C₉H₇ClN₂O₂
- Molecular Weight : Approximately 210.62 g/mol
- Structure : The compound features a chlorine atom at the 6-position of the imidazo ring and a carboxylate group at the 5-position, contributing to its unique reactivity and biological profile.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can bind to the active site or allosteric sites of enzymes, inhibiting their activity. This interaction can block substrate access and modulate metabolic pathways.
- Receptor Binding : It may act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways critical for various physiological processes.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .
- Anticancer Activity : Investigations into its anticancer potential reveal significant effects on cancer cell lines, including reduced viability and induction of apoptosis in specific types of cancer cells .
- Neuroprotective Effects : The compound has demonstrated anti-neuroinflammatory properties by inhibiting nitric oxide and tumor necrosis factor-alpha production in human microglia cells. It also reduces stress and apoptosis markers in neuronal cells, indicating potential applications in neurodegenerative diseases .
Study on Antimicrobial Activity
A recent study evaluated the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis (Mtb). Results indicated an MIC value ranging from 0.03 to 5.0 μM, suggesting potent activity against this pathogen .
Anticancer Research
In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer) showed that this compound significantly inhibited cell proliferation. The mechanism involved apoptosis induction through caspase activation pathways .
Comparison with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl imidazo[1,2-a]pyridine-5-carboxylate | Imidazo-pyridine | Different positioning of functional groups |
| Methyl imidazo[1,5-a]pyridine-6-carboxylate | Imidazo-pyridine | Variation in substitution pattern |
| Methyl 2-aminoimidazo[1,2-a]pyridine | Imidazo-pyridine | Presence of an amino group |
This compound is distinguished by its specific chlorine substitution and enhanced biological activity profile compared to its analogs.
Q & A
Q. What spectroscopic and crystallographic methods are recommended for structural characterization of methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate?
To confirm the structure and purity of the compound, a combination of techniques is essential:
- NMR Spectroscopy : - and -NMR provide detailed information on proton and carbon environments, respectively. For example, coupling constants and splitting patterns help verify the imidazo[1,5-a]pyridine core and substituent positions .
- IR Spectroscopy : Functional groups like the ester carbonyl (C=O stretch at ~1720–1740 cm) and chloro substituents can be identified .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, with data collected using Bruker APEX-II CCD detectors. Hydrogen bonding networks (e.g., C–H···N/O) are critical for understanding crystal packing .
Q. How should this compound be stored to maintain stability?
The compound should be stored in a sealed, dry container at room temperature to prevent hydrolysis of the ester group or degradation. Exposure to moisture or extreme temperatures should be avoided .
Advanced Research Questions
Q. How can phase problems in X-ray crystallography of this compound be addressed?
- Data Quality : Use high-resolution detectors (e.g., Bruker APEX-II CCD) and optimize data collection parameters (e.g., θ range: 1.5–25.5°, redundancy > 3) to enhance signal-to-noise ratios .
- Software Tools : Employ dual-space algorithms in SHELXD for ab initio phasing, especially for challenging cases like pseudo-symmetry or twinning. SHELXL refinement with anisotropic displacement parameters improves model accuracy .
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., C–H···O/N) to resolve disorder or refine hydrogen atom positions .
Q. What experimental strategies can optimize the synthesis of this compound derivatives for bioactivity studies?
- Reagent Selection : Use nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce functional groups at the 6-chloro position. For example, replace Cl with amines or heterocycles to enhance pharmacological properties .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., from hexane/dichloromethane mixtures) ensures high purity (>95%) .
- Yield Optimization : Microwave-assisted synthesis reduces reaction times (e.g., 30–60 minutes) and improves yields compared to conventional heating .
Q. How can contradictions in biological activity data (e.g., IC50_{50}50 variability) be analyzed for this compound?
- Assay Validation : Standardize protocols (e.g., antiglycation or β-glucuronidase inhibition assays) with positive controls (e.g., aminoguanidine for antiglycation). Triplicate measurements minimize variability .
- Structural Modifications : Compare activity across derivatives to identify structure-activity relationships (SAR). For example, electron-withdrawing groups (e.g., -CF) at specific positions may enhance binding affinity .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to enzymes like β-glucuronidase, guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
